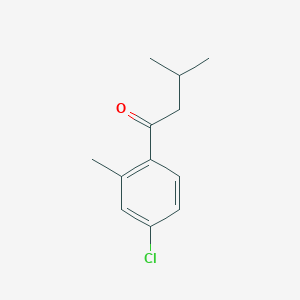

4'-Chloro-2',3-dimethylbutyrophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJFIJKMZUBYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 ,3 Dimethylbutyrophenone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4'-Chloro-2',3-dimethylbutyrophenone, the most logical disconnection occurs at the bond between the aromatic ring and the carbonyl carbon.

This disconnection corresponds to a Friedel-Crafts acylation reaction, a robust method for forming aryl ketones. amazonaws.commasterorganicchemistry.com This strategy suggests that the most efficient synthesis would involve coupling a pre-substituted aromatic ring with an appropriate acylating agent.

Based on the primary retrosynthetic disconnection, the synthesis of this compound relies on two key types of precursors: a substituted aromatic compound and a four-carbon acylating agent. An alternative pathway involving organometallic reagents presents a different set of required starting materials.

Table 1: Key Precursors for the Synthesis of this compound

| Synthetic Approach | Aromatic Precursor | Aliphatic Precursor |

| Friedel-Crafts Acylation | 1-Chloro-3,4-dimethylbenzene | Butyryl chloride or Butyric anhydride (B1165640) |

| Grignard Reagent Addition | 4-Bromo-1,2-dimethylbenzene | Butyronitrile (B89842) |

| Grignard Reagent Addition | 1-Bromo-4-chloro-2,3-dimethylbenzene | Propylmagnesium bromide |

The selection of precursors is foundational to the synthetic strategy. The Friedel-Crafts approach is often the most direct for creating the butyrophenone (B1668137) core. guidechem.comorganic-chemistry.org The Grignard approach offers versatility and avoids the use of strong Lewis acids, which can be advantageous for sensitive substrates. sciencemadness.orgorganic-chemistry.org

The substituents on the phenyl ring—a chloro group at the 4'-position and two methyl groups at the 2' and 3'-positions—exert significant electronic and steric effects that direct the course of the synthesis.

In the context of a Friedel-Crafts acylation starting with 1-chloro-3,4-dimethylbenzene, the directing effects of the substituents must be considered.

Methyl Groups (-CH₃): These are activating groups and direct incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.

The combined effect of a para-chloro and two meta methyl groups (relative to the incoming acyl group) would influence the reactivity of the starting arene. The two methyl groups strongly activate the ring, while the chlorine atom moderately deactivates it. The acylation would likely occur at the position most activated by the methyl groups and least hindered sterically. This highlights the importance of starting with the correctly substituted benzene (B151609) ring, as introducing these substituents onto a pre-formed butyrophenone core would be synthetically challenging.

Established Synthetic Pathways for Butyrophenone Derivatives

The formation of the butyrophenone skeleton can be achieved through several reliable methods, with acylation and organometallic additions being the most prominent.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgyoutube.com

To synthesize this compound via this method, 1-chloro-3,4-dimethylbenzene would be treated with butyryl chloride in the presence of AlCl₃. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

General Reaction Scheme for Friedel-Crafts Acylation: Aromatic Ring + Acyl Halide --(Lewis Acid)--> Aryl Ketone + HX

A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene, which prevents polyacylation reactions. organic-chemistry.org However, the ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

Table 2: Example Conditions for Friedel-Crafts Acylation of Substituted Benzenes

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Product | Reference |

| Fluorobenzene | 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane, 20°C, 4h | 4-Chloro-4'-fluorobutyrophenone | chemicalbook.com |

| Benzene | Butyryl chloride | AlCl₃ | Benzene (solvent), <40°C, 3-4h | Butyrophenone | guidechem.com |

An alternative to direct acylation for constructing the alkyl chain is the use of organometallic reagents, most notably Grignard reagents. organic-chemistry.orglibretexts.org This pathway allows for the formation of the ketone by reacting a suitable nitrile with a Grignard reagent, followed by hydrolysis. sciencemadness.org

For the target molecule, this could involve two main variations:

Reaction of an aryl Grignard reagent with a nitrile: 1-Bromo-4-chloro-2,3-dimethylbenzene could be converted to its Grignard reagent, which would then be reacted with butyronitrile (CH₃CH₂CH₂CN). The intermediate imine is subsequently hydrolyzed to yield this compound. sciencemadness.org

Reaction of an alkyl Grignard reagent with a benzonitrile: Propylmagnesium bromide could be reacted with 4-chloro-2,3-dimethylbenzonitrile.

The Grignard reaction is a powerful tool for C-C bond formation and is particularly useful when Friedel-Crafts reactions are not viable. aroonchande.comyoutube.com It is crucial to perform these reactions under anhydrous conditions, as Grignard reagents are highly reactive towards water. libretexts.org

A conceptually different approach involves introducing the substituents onto an existing butyrophenone core. This would entail performing halogenation and methylation reactions on a simpler starting material, such as 2,3-dimethylbutyrophenone or 4'-chlorobutyrophenone (B3024919).

However, this strategy is generally not feasible for achieving the desired substitution pattern due to the directing effects of the acyl group.

The Butyryl Group (-COC₃H₇): This group is strongly deactivating and a meta-director for electrophilic aromatic substitution.

Chlorination: Attempting to chlorinate 2,3-dimethylbutyrophenone would result in the chlorine atom being directed to the 5'-position (meta to the acyl group), not the desired 4'-position.

Methylation: Attempting a Friedel-Crafts alkylation (methylation) on 4'-chlorobutyrophenone would be challenging. The aromatic ring is significantly deactivated by both the para-chloro substituent and the meta-directing acyl group, making further electrophilic substitution difficult.

Therefore, synthetic strategies that rely on late-stage halogenation or methylation of a butyrophenone ring are impractical for producing this compound. The most synthetically accessible and efficient routes involve starting with an aromatic precursor that already contains the correct substitution pattern.

Development of Novel Synthetic Routes and Reaction Optimization

The principal and most direct route for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, in this case, 1,2-dimethylbenzene (o-xylene), with an acylating agent, 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

The fundamental reaction is as follows:

Figure 1: General mechanism of Friedel-Crafts Acylation.

Exploration of Catalytic Methods

The choice of catalyst is crucial for the efficiency of the Friedel-Crafts acylation. Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used. masterorganicchemistry.com However, these methods often lead to the formation of stable complexes with the ketone product, necessitating a hydrolytic workup and generating significant waste. mdpi.com

Modern synthetic chemistry has focused on developing more sustainable catalytic systems. These include:

Heterogeneous Solid Acid Catalysts: Zeolites and sulfated zirconia have emerged as promising reusable catalysts for Friedel-Crafts acylations. acs.org These solid acids can be easily separated from the reaction mixture by filtration, simplifying purification and reducing waste. acs.org Their acidic sites facilitate the formation of the acylium ion necessary for the electrophilic attack on the aromatic ring.

Deep Eutectic Solvents (DES): A notable green approach involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which can act as both the catalyst and the solvent. rsc.org This method can offer high yields under microwave irradiation, significantly reducing reaction times and avoiding the use of volatile organic solvents. rsc.org

Metal- and Halogen-Free Catalysis: To further enhance the green credentials of the synthesis, methods using methanesulfonic anhydride have been developed. This reagent promotes the acylation of aromatic compounds without the need for metal or halogen-containing catalysts, producing minimal waste.

The following table summarizes various catalytic systems applicable to the synthesis of butyrophenones.

| Catalyst System | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High reactivity, readily available | Stoichiometric amounts required, significant waste generation, moisture sensitive |

| Zeolites (e.g., H-Beta) | Reusable, environmentally friendly, shape-selective potential | Can require higher temperatures, potential for deactivation |

| Sulfated Zirconia | Strong solid acid, reusable, high activity | Preparation of the catalyst can be complex |

| Deep Eutectic Solvents | Dual catalyst/solvent, green, recyclable, fast reaction times with microwave | Can require specific equipment (microwave reactor) |

| Methanesulfonic Anhydride | Metal- and halogen-free, minimal waste | May require higher temperatures than traditional methods |

Regioselective Synthesis and Stereochemical Control

Regioselectivity: In the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene), the two methyl groups are ortho- and para-directing activators. The substitution pattern of the incoming acyl group is therefore directed to the positions ortho and para to the methyl groups. This leads to the formation of two possible isomers: this compound and 4'-chloro-3',4'-dimethylbutyrophenone.

The steric hindrance from the two adjacent methyl groups in o-xylene (B151617) generally favors acylation at the less hindered para position to one of the methyl groups, leading to 4'-chloro-3',4'-dimethylbutyrophenone as a major product. However, the formation of this compound can occur, and the ratio of the isomers can be influenced by the reaction conditions and the catalytic system used. The use of shape-selective catalysts like certain zeolites can potentially enhance the formation of a specific isomer by controlling the access of the reactants to the active sites within the catalyst's pores.

Stereochemical Control: The compound this compound itself is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a consideration in its direct synthesis. However, if this molecule is used as a precursor for more complex structures, the subsequent introduction of chiral centers would necessitate the use of stereoselective reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily focused on improving the traditional Friedel-Crafts acylation. Key areas of improvement include:

Catalyst Selection: As discussed, moving from stoichiometric Lewis acids to recyclable heterogeneous catalysts or deep eutectic solvents significantly reduces waste and environmental impact. acs.orgrsc.org

Solvent Choice: Traditional Friedel-Crafts reactions often use hazardous solvents like nitrobenzene (B124822) or chlorinated hydrocarbons. The development of solvent-free conditions or the use of greener solvents like deep eutectic solvents is a major step forward. acs.orgrsc.org

Atom Economy: Optimizing the reaction to maximize the incorporation of atoms from the reactants into the final product is a core principle. This involves minimizing the formation of byproducts.

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Derivatization and Analog Synthesis from this compound Precursors

The structure of this compound contains two primary sites for derivatization: the ketone functional group and the terminal chloro group on the butyryl chain. The chloro group, in particular, serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

A significant application of related butyrophenones is in the synthesis of neuroleptic drugs. For instance, the well-known antipsychotic haloperidol (B65202) is a butyrophenone derivative. By analogy, the terminal chlorine of this compound can be displaced by various amines to generate a library of new compounds. For example, reaction with piperidine (B6355638) or substituted piperazines can lead to analogs with potential central nervous system activity.

The ketone group can also be a site for derivatization. It can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, it can undergo reactions such as the Wittig reaction to form alkenes or be used in the synthesis of heterocyclic compounds like pyrazoles or thiadiazoles through condensation with appropriate reagents. mdpi.comresearchgate.net

The following table outlines potential derivatization reactions starting from this compound.

| Reaction Type | Reagent(s) | Functional Group Transformation | Potential Product Class |

| Nucleophilic Substitution | Amines (e.g., piperidine, piperazine) | -Cl → -NR₂ | Amine derivatives (potential CNS agents) |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | C=O → CH(OH) | Secondary alcohols |

| Wittig Reaction | Phosphonium ylide | C=O → C=CR₂ | Alkenes |

| Condensation | Hydrazine derivatives | C=O → C=N-NHR | Pyrazole precursors |

| Condensation | Thiosemicarbazide | C=O → C=N-NHCSNH₂ | Thiadiazole precursors |

These derivatization pathways highlight the utility of this compound as a versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 2 ,3 Dimethylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific data available for 4'-Chloro-2',3-dimethylbutyrophenone.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific data available for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No specific data available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No specific data available for this compound.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

No specific data available for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

No specific data available for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific data available for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

Expected Research Findings:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the aromatic ring (C=C and C-H), the aliphatic chain (C-H), and the carbon-chlorine bond (C-Cl).

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound (Note: The following data is based on typical ranges for the respective functional groups and is for illustrative purposes.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | C=O stretch | Aryl ketone |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1450, ~1375 | C-H bend | Aliphatic (CH₃, CH₂) |

| ~800-600 | C-Cl stretch | Alkyl halide |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Research Findings:

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The carbonyl stretch, while present, is typically weaker in Raman than in IR. The aliphatic C-H stretching and bending vibrations, as well as the C-Cl stretch, would also be observable.

Table 3: Expected Characteristic Raman Shifts for this compound (Note: The following data is based on typical ranges for the respective functional groups and is for illustrative purposes.)

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1685 | C=O stretch | Aryl ketone |

| ~1600, ~1000 | Ring breathing | Aromatic ring |

| ~800-600 | C-Cl stretch | Alkyl halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Expected Research Findings:

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or hexane, is expected to exhibit absorption bands characteristic of a substituted aromatic ketone. These absorptions are due to π → π* and n → π* electronic transitions. The presence of the chlorophenyl group and the carbonyl group constitutes the chromophore responsible for these absorptions.

Table 4: Expected UV-Vis Absorption Maxima for this compound (Note: The following data is an estimation based on similar aromatic ketones and is for illustrative purposes.)

| Wavelength (λmax, nm) | Transition Type | Chromophore |

| ~250-270 | π → π | Aromatic ring |

| ~300-330 | n → π | Carbonyl group |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Expected Research Findings:

In a GC-MS analysis, this compound would be separated from other volatile impurities on a GC column and then detected by the mass spectrometer. The retention time from the GC would be a characteristic of the compound under the specific chromatographic conditions. The mass spectrometer would provide a mass spectrum corresponding to the fragmentation pattern of the molecule upon electron ionization. Expected fragmentation would include cleavage at the acyl group and loss of the chloroalkyl side chain.

Table 5: Expected Major Mass Fragments in the EI-MS of this compound (Note: The following data represents plausible fragmentation pathways and is for illustrative purposes.)

| m/z | Proposed Fragment |

| 210/212 | [M]⁺ (Molecular ion) |

| 133 | [C₉H₉O]⁺ (Loss of C₃H₆Cl) |

| 105 | [C₇H₅O]⁺ (Loss of methyl groups from the aromatic ring fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is highly effective for the identification and quantification of compounds in complex mixtures. For this compound, LC-MS analysis, particularly using a soft ionization technique like electrospray ionization (ESI), provides crucial information about its molecular weight and structure.

In a typical analysis, the compound is first separated from any impurities or matrix components on an HPLC column, often a reverse-phase column such as a C18. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water containing a small amount of an acid like formic acid to facilitate protonation. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using ESI in positive ion mode, this compound is expected to be readily protonated, forming a quasi-molecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₅ClO, the monoisotopic mass is 210.0811 u. Therefore, the protonated molecule would appear at an m/z (mass-to-charge ratio) of 211.0889. A key diagnostic feature in the mass spectrum would be the characteristic isotopic pattern of chlorine: an ion at m/z 213.0860 ([M+2+H]⁺) with an abundance of approximately one-third that of the m/z 211.0889 peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). nih.gov The fragmentation of butyrophenones is well-characterized. The primary fragmentation pathway for this compound is expected to be alpha-cleavage, the breaking of the bond between the carbonyl group and the alkyl chain. miamioh.edu This would result in two main fragment ions:

The 4-chlorobenzoyl cation: This fragment, resulting from the loss of the 2,3-dimethylbutyl (B1248744) radical, would produce a highly stable acylium ion at m/z 139.0002. The isotopic signature of chlorine would also be present for this fragment (m/z 141.00).

Cleavage yielding a fragment at m/z 165: Studies on other butyrophenone (B1668137) analogues have shown a common base peak at m/z 165. nih.gov This likely corresponds to a rearrangement and cleavage process characteristic of the butyrophenone scaffold.

The table below summarizes the expected key ions in the LC-MS analysis of this compound.

| Ion Description | Molecular Formula of Ion | Calculated m/z | Notes |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₆ClO]⁺ | 211.0889 | Exhibits ³⁷Cl isotope peak at m/z 213.0860 |

| Fragment 1 (Acylium ion) | [C₇H₄ClO]⁺ | 139.0002 | Result of alpha-cleavage; exhibits ³⁷Cl isotope peak at m/z 141.00 |

| Fragment 2 | [C₁₀H₁₀ClO]⁺ | 165.0420 | Common fragment observed in related butyrophenones nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is essential for confirming its structure and understanding its stereochemical properties. nih.gov

For this compound, which exists as a crystalline solid, obtaining a single crystal suitable for SCXRD analysis would confirm its molecular structure. chemicalbook.com The analysis involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact position of each atom.

While a published crystal structure for this compound is not available, analysis of related substituted ketones provides insight into the expected results. mdpi.commdpi.com The analysis would yield a set of crystallographic data, as shown in the hypothetical table below. This data defines the unit cell—the basic repeating unit of the crystal lattice—and the arrangement of molecules within it.

The key structural features to be determined would include:

The planarity of the chlorophenyl ring.

The C-Cl, C=O, and various C-C bond lengths and angles.

The torsion angles defining the conformation of the dimethylbutyryl side chain relative to the aromatic ring.

The presence of any significant intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing. researchgate.net

The table below presents the type of crystallographic data that would be obtained from an SCXRD experiment. The values are representative and based on similar small organic molecules.

| Parameter | Expected Data |

| Crystal Data | |

| Chemical Formula | C₁₂H₁₅ClO |

| Formula Weight | 210.70 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | |

| a | ~6-12 Å |

| b | ~5-20 Å |

| c | ~15-30 Å |

| α | 90° |

| β | ~90-110° |

| γ | 90° |

| Volume (V) | ~1800-2200 ų |

| Z (Molecules per unit cell) | 4 or 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100-293 K |

Theoretical and Computational Investigations of 4 Chloro 2 ,3 Dimethylbutyrophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in determining the electronic structure and intrinsic properties of a molecule. These methods provide insights into orbital energies, electron distribution, and molecular stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately and efficiently calculate various molecular properties. For a compound like 4'-Chloro-2',3-dimethylbutyrophenone, DFT could be employed to determine its optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. These calculations would offer insights into the molecule's reactivity and potential sites for electrophilic and nucleophilic attack.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable information about a molecule's electronic structure and orbital energies. A comparative study using both DFT and HF methods could offer a comprehensive understanding of the electronic characteristics of this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the ultraviolet-visible (UV-Vis) absorption spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens to view the dynamic behavior of molecules, from their preferred shapes to their interactions with other molecules.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound suggests that it can adopt multiple conformations. Conformational analysis, through systematic or stochastic searches of the potential energy surface, can identify the stable conformers and the energy barriers between them. This analysis would reveal the most likely shapes the molecule adopts and how its three-dimensional structure influences its properties and interactions.

Intermolecular Interactions and Packing Arrangements

In the solid state, the arrangement of molecules is governed by intermolecular interactions. Molecular modeling can be used to predict the crystal packing of this compound. By analyzing the types and strengths of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, it is possible to understand how the molecules organize themselves in a crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR could be employed to predict its activity against a particular biological target, based on the activities of structurally similar butyrophenone (B1668137) derivatives.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and a hypothetical series of related compounds, a wide array of descriptors would be generated to capture their physicochemical properties. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and are derived from the molecular formula. Examples include molecular weight, atom count, and the number of specific functional groups.

2D Descriptors: These are calculated from the 2D representation of the molecule and take into account the connectivity of atoms. Examples include topological indices (e.g., Randić index, Wiener index), molecular connectivity indices, and counts of specific substructures.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its shape and electronic properties. Examples include van der Waals volume, solvent-accessible surface area, and dipole moment. hufocw.org

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic structure of the molecule. ucsb.edu Important quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu

Once a large pool of descriptors is generated for a dataset of butyrophenone derivatives, a crucial step is to select a subset of the most relevant descriptors. This is done to avoid overfitting the model and to create a more interpretable and robust QSAR equation. Various statistical methods can be employed for descriptor selection, including:

Correlation analysis: To remove descriptors that are highly correlated with each other.

Stepwise regression: To iteratively add or remove descriptors based on their contribution to the model's performance.

Genetic algorithms: A more advanced search algorithm that can explore a vast number of descriptor combinations to find an optimal set.

An illustrative table of molecular descriptors that could be generated for a QSAR study of butyrophenone derivatives is presented below.

| Descriptor Class | Descriptor Example | Description |

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotB) | A measure of molecular flexibility. | |

| Topological (2D) | Wiener Index (W) | A distance-based topological index. |

| Kier & Hall Connectivity Indices (χ) | Indices that describe the branching and complexity of the molecular skeleton. | |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

| Van der Waals Volume (VdW) | The volume occupied by the molecule. | |

| Electronic (3D) | Dipole Moment (µ) | A measure of the polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. ucsb.edu | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. ucsb.edu | |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. |

With a set of selected descriptors, a predictive QSAR model can be developed. The goal is to create a mathematical equation that can accurately predict the biological activity of new or untested butyrophenone derivatives based on their calculated descriptor values. A common method for developing QSAR models is Multiple Linear Regression (MLR).

An example of a hypothetical MLR-based QSAR equation for a series of butyrophenone derivatives could be:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(SASA) + ... + ε

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

LogP, LUMO, SASA are the selected molecular descriptors.

ε is the error term.

The quality and predictive power of the developed QSAR model are assessed using various statistical parameters. A hypothetical performance of such a QSAR model is shown in the table below.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.75 | An indicator of the predictive ability of the model, determined through internal cross-validation. |

| R²_pred (External Validation R²) | 0.80 | The R² value for an external test set of compounds not used in model development, indicating the model's true predictive power. |

| RMSE (Root Mean Square Error) | 0.30 | A measure of the differences between values predicted by a model and the values observed. |

These statistical metrics are crucial for ensuring the robustness and reliability of the QSAR model before it can be used to predict the activity of new compounds like this compound.

In recent years, machine learning (ML) and deep learning (DL) have become powerful tools in QSAR modeling, often outperforming traditional methods like MLR, especially when dealing with large and complex datasets. medium.comnih.govyoutube.com

For a QSAR study of this compound and its analogs, various ML algorithms could be applied:

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes. nih.gov

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks.

Graph Neural Networks (GNNs): A type of deep learning model that can directly learn from the graph structure of molecules, potentially bypassing the need for traditional descriptor calculation.

The advantage of using ML and DL in QSAR is their ability to handle non-linear relationships between molecular structure and activity, which are common in biological systems. arxiv.org These models can often achieve higher predictive accuracy compared to linear methods.

An illustrative comparison of the predictive performance of different modeling techniques for a hypothetical set of butyrophenone derivatives is shown below.

| Model | R² (Training Set) | R² (Test Set) |

| Multiple Linear Regression (MLR) | 0.85 | 0.80 |

| Random Forest (RF) | 0.95 | 0.88 |

| Support Vector Machine (SVM) | 0.92 | 0.86 |

| Graph Neural Network (GNN) | 0.98 | 0.91 |

This table illustrates that for this hypothetical dataset, the machine learning and deep learning models show superior predictive performance on the unseen test set data.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms of organic compounds at the molecular level. For this compound, computational methods could be used to elucidate the pathways of various reactions it might undergo, such as reduction, oxidation, or photochemical reactions.

A common computational approach to studying reaction mechanisms is Density Functional Theory (DFT). DFT calculations can be used to:

Optimize the geometries of reactants, transition states, intermediates, and products.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic parameters.

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state connects the desired reactants and products.

For instance, a computational study could investigate the mechanism of a Norrish Type II reaction, a common photochemical reaction for ketones with accessible γ-hydrogens. researchgate.net This reaction proceeds through a six-membered cyclic transition state. researchgate.net A hypothetical energy profile for such a reaction involving this compound could be calculated, providing insights into the activation energy and the stability of intermediates.

The following table illustrates the kind of data that could be obtained from a DFT study on a hypothetical reaction of this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant | 0.0 | The ground state energy of this compound. |

| Transition State | +35.2 | The energy barrier for the reaction to occur. |

| Intermediate | +10.5 | A transient species formed during the reaction. |

| Product | -15.8 | The final product of the reaction. |

By mapping the entire reaction pathway, computational studies can provide a detailed understanding of the reaction mechanism, which can be invaluable for predicting reaction outcomes and designing new synthetic routes.

Organic Transformations and Reactivity Studies of 4 Chloro 2 ,3 Dimethylbutyrophenone

Nucleophilic and Electrophilic Reactivity of the Butyrophenone (B1668137) Moiety

The butyrophenone portion of the molecule is central to its reactivity. The carbonyl group (C=O) is a key site for nucleophilic additions, while the adjacent α-carbons can participate in electrophilic reactions via enolate intermediates. numberanalytics.com

Nucleophilic Addition Reactions: The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it an excellent electrophile for nucleophilic attack. numberanalytics.comncert.nic.in Common nucleophiles like Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. Reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding secondary alcohol. wikipedia.org The general scheme for these reactions is as follows:

Grignard Reaction: 4'-Chloro-2',3-dimethylbutyrophenone + R-MgBr → 1-(4-chlorophenyl)-1-alkyl-2,3-dimethylbutan-1-ol

Reduction: this compound + NaBH₄ → 1-(4-chlorophenyl)-2,3-dimethylbutan-1-ol

Electrophilic α-Substitution Reactions: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. ncert.nic.in This enolate is a powerful nucleophile and can react with various electrophiles. For this compound, the α-carbon at the 2'-position is a likely site for such reactions. For instance, α-halogenation can be achieved using reagents like N-chlorosuccinimide or by treatment with a base followed by a halogen source. pitt.edu

A summary of potential reactivity at the butyrophenone moiety is presented in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| α-Halogenation | LDA, then p-TsCl | α-Chloro Ketone |

| Aldol Condensation | Base (e.g., NaOH), another carbonyl | β-Hydroxy Ketone |

This table presents hypothetical reactions based on the known reactivity of butyrophenones.

Reactions Involving the Chlorinated Phenyl Ring and Alkyl Substituents

The chlorinated phenyl ring and the dimethyl substituents also offer sites for chemical modification.

Reactions of the Chlorinated Phenyl Ring: The chloro-substituent and the acyl group on the aromatic ring are both deactivating and direct incoming electrophiles to specific positions. numberanalytics.com The chloro group is an ortho-, para-director, while the meta-directing acyl group's influence is also significant. numberanalytics.commsu.edu This can lead to complex regiochemical outcomes in electrophilic aromatic substitution reactions such as nitration or further halogenation. youtube.comyoutube.com For example, nitration with a mixture of nitric and sulfuric acid would likely result in substitution at the positions meta to the acyl group and ortho to the chloro group.

Reactions of the Alkyl Substituents: The benzylic hydrogens on the alkyl groups attached to an aromatic ring are activated towards free-radical reactions. libretexts.org This allows for reactions such as benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. Furthermore, strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side-chains on a benzene (B151609) ring to carboxylic acids. msu.edulibretexts.org

The table below summarizes the expected directing effects for electrophilic aromatic substitution on the phenyl ring.

| Substituent | Type | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -C(O)R | Deactivating | Meta |

This table illustrates the directing effects of the substituents on the aromatic ring.

Stereochemical Outcomes of Specific Transformations

The presence of a chiral center at the 3'-position of the butyrophenone chain introduces stereochemical considerations into its reactions. The reduction of the prochiral ketone, for example, will lead to the formation of a new stereocenter at the 1'-position, resulting in diastereomeric alcohol products. numberanalytics.com

The stereochemical outcome of such reductions can often be predicted by models such as Cram's rule or the Felkin-Anh model. These models consider the steric hindrance of the substituents on the adjacent chiral center to predict which face of the carbonyl the nucleophile will preferentially attack. Asymmetric reduction techniques, employing chiral catalysts or reagents, can be utilized to achieve high stereoselectivity, favoring the formation of one diastereomer over the other. wikipedia.orgnumberanalytics.com Biocatalytic reductions using enzymes or whole microorganisms have also been shown to be highly effective in the stereoselective reduction of prochiral ketones to yield optically active alcohols. nih.govrsc.orgrsc.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly influence the rate and equilibrium of reactions involving this compound. wikipedia.org Solvent polarity, hydrogen-bonding ability, and coordinating properties all play a role in stabilizing or destabilizing reactants, transition states, and products. acs.orgresearchgate.net

For nucleophilic addition reactions to the carbonyl group, polar aprotic solvents like THF or diethyl ether are commonly used for Grignard and organolithium reagents. For reductions with sodium borohydride, protic solvents like ethanol (B145695) or methanol (B129727) are often employed. The rates of these reactions can be affected by the solvent's ability to solvate the ions and stabilize the transition state. acs.org In some cases, a shift from a ketone-like to an enol-like transition state can be observed when moving to more polar solvents. rsc.org

The table below provides a general overview of how solvent polarity can affect reaction rates based on transition state theory. wikipedia.org

| Change in Charge During Activation | Effect of Increasing Solvent Polarity on Rate |

| Charge is developed from neutral reactants | Accelerates reaction |

| Charge is dispersed | Decelerates reaction |

| No significant change in charge | Little to no effect |

This table is based on general principles of solvent effects on reaction kinetics.

Mechanistic Investigations of Novel Reactions

Given the structure of this compound, it could be a substrate for novel catalytic reactions. For instance, nickel-catalyzed cross-coupling reactions of the corresponding α-bromoketone could be explored. Mechanistic studies of similar reactions have suggested radical-chain pathways involving Ni(I) species as key intermediates. nih.gov The stereochemistry of such reactions is often determined at the step where an organonickel(II) complex couples with an organic radical. nih.gov

Another area of potential investigation is the photochemical reactivity of this ketone. Aryl ketones can act as photosensitizers, and upon excitation, can catalyze reactions such as C-H chlorination. nih.gov Mechanistic studies would be necessary to determine the efficiency and selectivity of such transformations for this specific substrate. These investigations could involve techniques like EPR spectroscopy, UV-vis spectroscopy, and the use of radical probes to elucidate the reaction pathway. nih.gov

In Vitro and Non Human Metabolic Pathway Research for Butyrophenone Derivatives

Metabolic Stability and Transformation Assessment in Biological Systems

The initial step in characterizing the metabolic profile of a compound like 4'-Chloro-2',3-dimethylbutyrophenone involves assessing its stability in the presence of metabolic enzymes. This is often conducted using in vitro systems that mimic the metabolic environment of the liver.

In Vitro Metabolic Incubation Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro models are fundamental tools for evaluating the metabolic stability of new chemical entities. springernature.com The most common systems are liver microsomes and hepatocytes, which are amenable to high-throughput screening. researchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s. nih.govsemanticscholar.org Hepatocytes, being whole liver cells, offer a more complete metabolic picture by including both Phase I and Phase II metabolic enzymes and their necessary cofactors. semanticscholar.org

The metabolic stability of a compound is determined by measuring the decrease in its concentration over time when incubated with these systems. springernature.com This data allows for the calculation of key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which are used to rank compounds and predict their in vivo clearance. researchgate.net For instance, a hypothetical study on this compound might yield data as presented in the interactive table below.

Interactive Data Table: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | % Remaining of this compound |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table illustrates the theoretical degradation of this compound over time in a human liver microsome incubation, indicating its susceptibility to metabolic enzymes.

Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450 isoforms, UDP-glucuronosyltransferases)

The metabolism of foreign compounds (xenobiotics) is primarily carried out by a variety of enzyme systems. The Cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism, responsible for oxidative, reductive, and hydrolytic reactions. nih.govnih.gov These enzymes are crucial in the biotransformation of a vast array of drugs and other chemicals. nih.gov

Following Phase I, compounds often undergo Phase II metabolism, where they are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs). bioivt.comnih.gov The introduction of specific chemical groups can influence which metabolic pathway is favored. For example, adding nucleophilic groups can steer metabolism towards UGTs and SULTs. bioivt.com

Identification and Structural Characterization of Metabolites

A crucial aspect of metabolic research is the identification and structural elucidation of the metabolites formed. This is often achieved using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). springernature.comnih.gov

For a compound like this compound, metabolic pathways would likely involve modifications at various sites on the molecule. By analogy with other chlorinated aromatic compounds, such as 4-chlorobiphenyl (B17849), potential metabolic transformations could include hydroxylation of the aromatic ring, followed by further oxidation or conjugation. nih.govuiowa.eduresearchgate.net For example, the metabolism of 4-chlorobiphenyl in HepG2 cells, a human liver cell line, resulted in several classes of metabolites, including hydroxylated and dihydroxylated products, which were then subject to methylation, sulfation, and glucuronidation. nih.gov

Interactive Data Table: Potential Metabolites of this compound

| Putative Metabolite | Metabolic Reaction |

| Hydroxylated this compound | Phase I (Oxidation) |

| Dihydroxylated this compound | Phase I (Oxidation) |

| Glucuronide conjugate of hydroxylated metabolite | Phase II (Glucuronidation) |

| Sulfate conjugate of hydroxylated metabolite | Phase II (Sulfation) |

This table outlines the likely metabolites of this compound based on established metabolic pathways for similar chemical structures.

Comparative Metabolic Profiling Across Non-Human Species (e.g., rodent, primate liver microsomes)

To understand potential interspecies differences in metabolism and to better predict human pharmacokinetics, comparative metabolic studies are conducted across various non-human species. researchgate.net Liver microsomes from species such as rats, mice, dogs, and monkeys are commonly used for these comparisons. nih.govnih.gov

Significant differences in the rate and pathway of metabolism can exist between species. For instance, a study on the metabolism of fargesin, a bioactive lignan, in hepatocytes from humans, dogs, monkeys, mice, and rats revealed species-specific differences in metabolic stability and the types of metabolites formed. nih.gov Similarly, research on gelsenicine metabolism in liver microsomes from humans, pigs, goats, and rats showed different degradation rates and metabolite production. nih.gov Such studies are vital for selecting the appropriate animal model for further preclinical development.

Investigation of Metabolic Pathways and Their Determinants

The investigation of metabolic pathways aims to construct a comprehensive map of the biotransformation of a compound. This involves identifying the sequence of enzymatic reactions that lead to the formation of various metabolites. For chlorinated compounds, metabolic pathways can be complex. For example, the metabolism of 4-chloro-2-methylphenoxyacetate in a soil pseudomonad was proposed to proceed through initial hydroxylation, followed by ring cleavage. nih.gov

In the context of this compound, the primary metabolic pathways would likely be initiated by CYP-mediated oxidation. The resulting hydroxylated intermediates could then be conjugated by UGTs or SULTs. The specific CYP isoforms involved (e.g., CYP2C9, CYP3A4) would be a key determinant of the metabolic rate and profile. nih.gov Understanding these pathways is essential for predicting potential drug-drug interactions and for the rational design of new compounds with improved metabolic properties.

Research Applications and Future Directions for 4 Chloro 2 ,3 Dimethylbutyrophenone

Role as a Chemical Building Block in Organic Synthesis

In organic synthesis, molecules like 4'-Chloro-2',3-dimethylbutyrophenone serve as valuable chemical building blocks or intermediates. wikipedia.org These are foundational molecules that can be modified through various reactions to construct more complex chemical structures. The utility of this compound stems from its distinct functional groups: the ketone, the chloro-substituted aromatic ring, and the alkyl chain, each offering a site for chemical modification.

The butyrophenone (B1668137) structure itself is the backbone for numerous compounds. wikipedia.orgdrugbank.com The terminal chlorine on the butyl chain is a reactive site, making it a precursor for creating derivatives through nucleophilic substitution. This allows for the attachment of various other functional groups, significantly expanding its synthetic potential. For instance, the butyrophenone framework is central to the synthesis of certain pharmacologically active agents, and this compound could serve as a starting point for novel analogues. worldresearchlibrary.orgnih.gov

Table 2: Potential Synthetic Transformations

| Functional Group | Potential Reaction Type | Possible Outcome |

|---|---|---|

| Ketone | Reduction | Formation of a secondary alcohol |

| Ketone | Reductive Amination | Introduction of an amine group, precursor to cathinone-like structures |

| Aromatic Chlorine | Nucleophilic Aromatic Substitution | Replacement of chlorine with other functional groups |

| Aromatic Ring | Further Electrophilic Substitution | Addition of other groups to the phenyl ring |

| Terminal Chlorine | Nucleophilic Substitution | Attachment of amines, azides, or other nucleophiles |

Development of Analytical Reference Standards in Research Laboratories

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to forensic and toxicology laboratories, requiring reliable analytical methods for their detection. nih.gov A critical component of this process is the availability of high-purity, well-characterized analytical reference standards.

This compound is identified as a precursor or intermediate in the synthesis of certain designer drugs. Therefore, its development as a certified reference material is crucial for several reasons:

Unambiguous Identification: A reference standard allows analytical chemists to confirm the presence of this specific compound in seized materials, providing a positive match against a known substance.

Method Validation: It is used to validate the accuracy and sensitivity of analytical methods designed to detect new synthetic compounds and their precursors. nih.gov

Quantitative Analysis: A standard of known purity and concentration is essential for quantifying the amount of the compound present in a sample.

The development of such a standard involves its complete spectroscopic characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity unequivocally. mdpi.com

Exploration of Structure-Activity Relationships in Pre-clinical Research

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how a molecule's chemical structure influences its interactions with biological targets. nih.gov For synthetic cathinones and related compounds, research has shown that minor structural modifications can lead to dramatic changes in their activity at monoamine transporters like those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov

While this article will not discuss specific biological outcomes, the structural features of this compound are highly relevant to SAR research:

Butyrophenone Core: This chemical scaffold is a known pharmacophore in various centrally active agents.

Aromatic Substitution: The position and nature of substituents on the phenyl ring are critical determinants of transporter affinity and selectivity.

4'-Chloro Group: The presence of a halogen, such as chlorine, on the phenyl ring is a common strategy in drug design. Research on other cathinones has shown that changing a methyl group to a halogen can invert the compound's selectivity between different transporters. nih.gov

SAR studies involving this compound would aim to map how these specific features modulate its function at transporters, for instance, whether it acts as an uptake inhibitor or a releasing agent, and its relative selectivity for DAT, NET, or SERT. nih.gov

Potential in Materials Science and Chemical Engineering Research

While direct applications of this compound in materials science are not widely documented, its chemical structure suggests several areas of potential research. The physical and chemical properties of butyrophenone derivatives, such as their crystalline structure (polymorphism), are subjects of study. nih.gov

Potential research avenues include:

Polymer Chemistry: The aromatic ring and ketone group could allow the molecule to act as a monomer or be incorporated into polymer chains. The presence of the chlorine atom could impart specific properties to the resulting material, such as enhanced flame retardancy, altered thermal stability, or different solubility characteristics.

Crystal Engineering: The study of polymorphism in butyrophenones is relevant to materials science. nih.gov Understanding how the chloro and dimethyl substituents influence the crystal packing of this molecule could be valuable for designing materials with specific optical or electronic properties.

In chemical engineering, understanding the physicochemical properties of this compound would be essential for designing and optimizing any large-scale synthesis process where it is used as an intermediate.

Environmental Chemistry Research on Degradation Pathways

The fate of synthetic chemical compounds in the environment is a major area of research. Halogenated aromatic compounds are often of particular concern because the carbon-halogen bond can be highly stable, leading to environmental persistence. researchgate.netnih.gov Research into the degradation of this compound would focus on its susceptibility to natural attenuation processes.

Key degradation pathways for such compounds include:

Biodegradation: This involves breakdown by microorganisms. Chlorinated aromatic compounds can be resistant to aerobic degradation. nih.gov However, under anaerobic (oxygen-free) conditions, some microbes can perform a process called reductive dechlorination (or halorespiration), where the chlorine atom is removed and replaced with a hydrogen atom, making the molecule less halogenated and often more susceptible to further breakdown. eurochlor.orgyoutube.com

Photodegradation: The energy from sunlight, particularly UV radiation, can be sufficient to cleave the carbon-chlorine bond, initiating the breakdown of the molecule in surface waters or on soil surfaces. researchgate.net

The combination of a stable aromatic ring and a chlorine substituent suggests that this compound could be persistent in the environment, making research into its degradation pathways important for assessing its environmental impact. researchgate.netnih.gov

Advanced Analytical Method Development in Forensic Chemistry Research

The continuous emergence of NPS requires forensic laboratories to constantly develop and adapt their analytical methods. As a potential precursor, the ability to rapidly and accurately detect this compound is vital.

Several advanced analytical techniques are suitable for its identification and quantification:

Table 3: Comparison of Advanced Analytical Methods

| Technique | Principle | Advantages for this Compound | Considerations |

|---|---|---|---|

| GC-MS | Separates compounds by gas chromatography and identifies them by their mass spectrum. | Widely available in forensic labs; provides characteristic fragmentation patterns for structural confirmation. | Potential for thermal degradation of related compounds; may require derivatization to improve analysis. researchgate.net |

| LC-MS/MS | Separates compounds by liquid chromatography and uses tandem mass spectrometry for highly specific detection. | High sensitivity and specificity; avoids thermal stress, making it suitable for a wider range of compounds. oup.com | Higher initial equipment cost compared to GC-MS. |

| DART-MS | Direct Analysis in Real Time-Mass Spectrometry allows for rapid analysis with minimal sample preparation. | Extremely fast screening of samples; can detect the compound directly from surfaces or trace evidence. | Generally used as a presumptive screening tool, with confirmation by other methods like LC-MS. mdpi.com |

Developing robust and validated methods using these techniques is essential for law enforcement and public health agencies to monitor the presence of this and other related emerging substances. nih.gov

Q & A

Q. What are the key considerations for synthesizing 4'-Chloro-2',3-dimethylbutyrophenone with high yield and purity?

The synthesis involves chlorination of a pre-functionalized butyrophenone precursor. Critical factors include:

- Reagent selection : Use of controlled chlorinating agents (e.g., Cl2 or SO2Cl2) to avoid over-chlorination at undesired positions .

- Temperature control : Maintaining 40–60°C to balance reaction rate and selectivity .

- Solvent optimization : Polar aprotic solvents like DMF enhance electrophilic substitution at the 4'-position .

- Purification : Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) is recommended to verify purity (>98%) and separate regioisomers .

Q. Which spectroscopic and computational methods are most effective for structural confirmation?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can distinguish methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C12H15ClO, [M+H]<sup>+</sup> = 211.08) .

- Computational modeling : DFT calculations (e.g., Gaussian09) validate steric effects of the 2',3-dimethyl groups on the carbonyl reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2',3-dimethyl and 4'-chloro substituents influence reactivity in cross-coupling reactions?

- Steric hindrance : The 2',3-dimethyl groups reduce accessibility to the carbonyl carbon, limiting nucleophilic attack. This necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed reactions .

- Electronic effects : The electron-withdrawing 4'-chloro group activates the ketone for reduction (e.g., NaBH4/CeCl3), but deactivates the ring for electrophilic substitution .

- Case study : In Suzuki-Miyaura coupling, yields drop to <50% without optimized steric bulk, while Heck reactions require elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

- Purity variability : Impurities (e.g., 4'-Cl regioisomers) can skew results. Validate batches via GC-MS or chiral HPLC .

- Assay conditions : Adjusting pH (7.4 vs. 6.5) or solvent (DMSO vs. ethanol) impacts solubility and activity. Standardize protocols across studies .

- Computational docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify false positives .

Q. How can kinetic studies improve understanding of its degradation pathways under environmental conditions?

- Hydrolysis kinetics : Monitor pseudo-first-order rate constants (kobs) at varying pH (3–10) and temperatures (25–50°C). Activation energy (Ea) calculations reveal pH-dependent degradation mechanisms .

- Photolysis : Use UV-Vis spectroscopy (λ = 254 nm) to track half-life (t1/2) in aqueous solutions. Quenching experiments with NaN3 identify ROS-mediated pathways .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Chlorination

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 40–60°C | Maximizes Cl selectivity | |

| Solvent | DMF | Enhances electrophilicity | |

| Reaction Time | 6–8 hours | Prevents over-chlorination |

Q. Table 2. Analytical Parameters for HPLC Validation

| Column | Mobile Phase | Retention Time (min) | Purity Threshold |

|---|---|---|---|

| C18 (5 µm) | Acetonitrile:H2O (70:30) | 12.3 ± 0.2 | ≥98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.